In Vitro Selectivity: Ro 27-3225 Demonstrates Over 100-Fold Selectivity for MC4R Over MC1, MC3, and MC5 Receptors
Ro 27-3225 exhibits a highly selective agonist profile, preferentially activating the melanocortin 4 receptor (MC4R) over other melanocortin receptor subtypes. In a head-to-head cellular assay measuring cAMP production, Ro 27-3225 was significantly more potent at MC4R compared to MC1R, MC3R, and MC5R . This contrasts sharply with non-selective agonists like NDP-α-MSH, which lack this level of discrimination.
| Evidence Dimension | Potency (EC50) for cAMP production in cells expressing human melanocortin receptors |
|---|---|
| Target Compound Data | MC4R: 0.3 nM |
| Comparator Or Baseline | MC1R: 1.1 nM; MC3R: 97.9 nM; MC5R: 139.4 nM |
| Quantified Difference | ~3.7-fold over MC1R; ~326-fold over MC3R; ~465-fold over MC5R |
| Conditions | cAMP assay in HEK-293 cells transfected with human MC1, MC3, MC4, or MC5 receptors |
Why This Matters
This high degree of selectivity is essential for experiments aiming to isolate MC4R-mediated effects, minimizing confounding data from MC1, MC3, or MC5 receptor activation.
